1,1-Bis(methylthio)-2-nitroethylene

Beschreibung

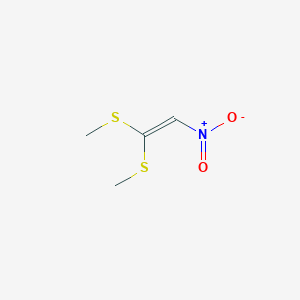

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-bis(methylsulfanyl)-2-nitroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2/c1-8-4(9-2)3-5(6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGHEDHQXXXTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159738 | |

| Record name | 1-Nitro-2,2-bis(methylthio)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-94-4 | |

| Record name | 1,1-Bis(methylthio)-2-nitroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2,2-bis(methylthio)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13623-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-2,2-bis(methylthio)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(methylthio)-2-nitroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITRO-2,2-BIS(METHYLTHIO)ETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38A002C515 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Bis(methylthio)-2-nitroethylene: Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 1,1-bis(methylthio)-2-nitroethylene. This versatile compound, identified by CAS number 13623-94-4, is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, most notably the H₂-receptor antagonist, ranitidine. This document details its physicochemical properties, spectroscopic data, and provides structured experimental protocols for its synthesis and common reactions. The logical workflows for its synthesis and its role as a key building block in heterocyclic chemistry are visually represented through diagrams.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1][2] Its core structure features a nitro-activated double bond, making it a potent Michael acceptor and a valuable precursor in organic synthesis.[3][4] The quantitative properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13623-94-4 | [5] |

| Molecular Formula | C₄H₇NO₂S₂ | [5] |

| Molecular Weight | 165.23 g/mol | [5] |

| Appearance | Yellow to brown crystalline powder | |

| Melting Point | 124-128 °C | [6] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | |

| Purity | Typically >98.0% (GC) | [6] |

Table 1: Physicochemical Properties of this compound

Structure and Spectroscopic Data

The structural characteristics of this compound have been elucidated through various spectroscopic and crystallographic techniques.

Molecular Structure

The molecule consists of a nitroethene backbone with two methylthio groups attached to the C1 carbon. The electron-withdrawing nitro group significantly polarizes the double bond, rendering the C2 carbon electrophilic.

Spectroscopic Analysis

A summary of the key spectroscopic data is presented in Table 2.

| Spectroscopic Data | Key Features and Interpretation | Reference(s) |

| ¹H NMR | A Certificate of Analysis indicates a spectrum consistent with the structure. The spectrum is expected to show signals for the two methyl groups and the vinylic proton. | |

| ¹³C NMR | Expected to show distinct signals for the methyl carbons, the two sp² hybridized carbons of the double bond, with the carbon bearing the nitro group being significantly deshielded. | |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C=C double bond, and C-H bonds of the methyl groups. | [7] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of methyl, methylthio, and nitro groups. | |

| Crystal Structure | The crystal structure has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 278831. | [5] |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Synthesis of this compound

This protocol is a compilation of procedures described in the patent literature for the synthesis of this compound, which is a precursor to 1-methylamino-1-methylthio-2-nitroethylene, an important intermediate for ranitidine.[8][9]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Nitromethane

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Water

-

Activated Carbon

-

60-80% Aqueous Ethanol (for recrystallization)

Procedure:

-

Formation of the Dipotassium Salt: In a suitable reaction vessel, dissolve potassium hydroxide in ethanol or methanol. To this solution, add nitromethane and carbon disulfide. The reaction is typically carried out at a controlled temperature to form 1,1-dipotassium thio-2-nitroethylene.

-

Methylation: The crude dipotassium salt is then subjected to methylation. Without isolation, dimethyl sulfate is added to the reaction mixture. This step results in the formation of the water-insoluble this compound.

-

Isolation: The solid product is isolated by filtration.

-

Purification (Recrystallization): The crude product can be purified by recrystallization.[8]

-

In a flask, add the crude this compound to a solution of 60-80% aqueous ethanol containing activated carbon.

-

Heat the mixture to reflux for 1-3 hours.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool to room temperature to induce crystallization.

-

Collect the pale yellow crystals by filtration and wash with cold 60-70% aqueous ethanol to remove adsorbed mother liquor.

-

Dry the purified product.

-

General Protocol for Nucleophilic Substitution/Michael Addition

This compound is a versatile substrate for nucleophilic substitution, where one of the methylthio groups is displaced, and for Michael addition reactions. This reactivity is central to its use in synthesizing various heterocyclic compounds.[4][10]

Caption: General reaction of this compound with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., primary amine, diamine, thiol)

-

Solvent (e.g., ethanol, acetonitrile)

Procedure:

-

Reaction Setup: Dissolve this compound in an appropriate solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Nucleophile: Add the nucleophile to the solution. The reaction can be carried out at room temperature or heated to reflux, depending on the reactivity of the nucleophile.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.

-

Work-up and Isolation: Upon completion of the reaction, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Synthetic Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of ranitidine.[11] It also serves as a versatile building block for the synthesis of a wide range of other biologically active heterocyclic compounds.[4][12][13]

Caption: Role of this compound in synthesis.

The reaction of this compound with methylamine yields N-methyl-1-(methylthio)-2-nitroethenamine, another crucial intermediate.[11] This subsequent intermediate is then reacted with the appropriate amine side chain to produce ranitidine.[2][11] The ability of this compound to react with a wide array of nucleophiles allows for the generation of a diverse library of heterocyclic compounds for drug discovery programs.[4][12][13]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique structural features, particularly the activated carbon-carbon double bond, allow for a rich and diverse reactivity profile. This guide has summarized its key properties, provided detailed experimental protocols for its synthesis and common reactions, and highlighted its significant role in the synthesis of ranitidine and other heterocyclic structures of medicinal interest. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]

- 2. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H7NO2S2 | CID 83623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method - Google Patents [patents.google.com]

- 9. CN104119257A - Preparation method for 1-methylamino-1-methylthio-2-nitroethylene - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 12. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to 1,1-Bis(methylthio)-2-nitroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(methylthio)-2-nitroethylene is a key organic synthetic intermediate, widely utilized in the construction of various heterocyclic compounds. Its polarized carbon-carbon double bond, influenced by the electron-withdrawing nitro group and the electron-donating methylthio groups, makes it a versatile building block in organic synthesis. This technical guide provides comprehensive information on its chemical identity, properties, synthesis, and reactivity for professionals in research and drug development.

Chemical Identity and Properties

IUPAC Name: 1,1-bis(methylsulfanyl)-2-nitroethene[1]

CAS Number: 13623-94-4[1]

Synonyms: Nitroketene dimethyl mercaptal, 1-Nitro-2,2-bis(methylthio)ethylene[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H7NO2S2 | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | TCI America |

| Melting Point | 124-128 °C | TCI America |

| Boiling Point | 248.6 ± 35.0 °C (Predicted) | PubChem |

| Density | 1.331 g/cm³ (Predicted) | PubChem |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | ChemicalBook |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 2.54 (s, 6H, 2 x SCH₃), 7.08 (s, 1H, =CH) | SpectraBase |

| IR (KBr Pellet) | ν (cm⁻¹): ~3000 (=C-H stretch), ~1600 (C=C stretch), ~1500 & ~1320 (NO₂ asymmetric and symmetric stretch) | SpectraBase |

| Mass Spec. (EI) | m/z: 165 (M+), 118, 86, 72, 45 | PubChem |

Synthesis of this compound

The most common synthetic route to this compound involves the reaction of nitromethane with carbon disulfide in the presence of a base, followed by methylation.[2]

Experimental Protocol: Synthesis

Materials:

-

Nitromethane

-

Carbon disulfide

-

Potassium hydroxide

-

Dimethyl sulfate

-

Ethanol

-

Water

Procedure:

-

In a reaction vessel, nitromethane and carbon disulfide are reacted with potassium hydroxide in a solvent such as ethanol. This condensation reaction forms the dipotassium salt of 1,1-dithio-2-nitroethylene.[3]

-

The resulting salt is then treated with a methylating agent, such as dimethyl sulfate, to yield the crude this compound.[2]

-

The crude product is typically purified by recrystallization from a suitable solvent like ethanol to afford the final product as a yellow crystalline solid.

Synthesis Workflow Diagram

References

- 1. This compound | C4H7NO2S2 | CID 83623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

- 3. CN104119257A - Preparation method for 1-methylamino-1-methylthio-2-nitroethylene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Preparation of 1,1-Bis(methylthio)-2-nitroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols for 1,1-Bis(methylthio)-2-nitroethylene. This compound, also known as nitroketene dimethyl mercaptal, is a valuable synthetic intermediate in organic chemistry, particularly in the preparation of various heterocyclic compounds.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂S₂ | [3][4][5] |

| Molecular Weight | 165.23 g/mol | [2][3][4] |

| Melting Point | 125-127 °C | [2] |

| Appearance | Yellow Powder | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| Storage Temperature | 2-8°C | [2] |

| ¹H NMR (CDCl₃, 300MHz) | δ (ppm): 2.55 (s, 3H, SCH₃), 2.65 (s, 3H, SCH₃), 7.05 (s, 1H, =CH) | Data sourced from spectral databases. |

| IR (KBr) | ν (cm⁻¹): 1580 (C=C), 1480, 1310 (NO₂) | Data sourced from spectral databases. |

| CAS Number | 13623-94-4 | [2][5] |

Synthesis Pathway

The most common and well-established method for the synthesis of this compound proceeds through a two-step process starting from nitromethane. The initial step involves the formation of a dipotassium salt intermediate, which is subsequently methylated.

References

- 1. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

- 2. This compound | 13623-94-4 [chemicalbook.com]

- 3. This compound | C4H7NO2S2 | CID 83623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of 1,1-Bis(methylthio)-2-nitroethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 1,1-Bis(methylthio)-2-nitroethylene, a versatile building block in organic synthesis. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these analytical techniques, and presents a logical workflow for the spectroscopic characterization of the molecule.

Spectroscopic Data Summary

The spectroscopic data for this compound is available across various databases, providing a foundational understanding of its molecular structure and properties. While full spectral data often requires access to specialized databases, the following tables summarize the key publicly available information.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation patterns.

| Parameter | Value | Source |

| Molecular Formula | C₄H₇NO₂S₂ | PubChem[1] |

| Molecular Weight | 165.23 g/mol | Sigma-Aldrich |

| Monoisotopic Mass | 164.99182 Da | PubChem[1] |

GC-MS Fragmentation Data:

| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) | Source |

| 72 | 86 | 45 | PubChem[1] |

| 86 | 72 | 165 | PubChem[1] |

Predicted Mass Spectrometry Adducts:

| Adduct | m/z |

| [M+H]⁺ | 165.99910 |

| [M+Na]⁺ | 187.98104 |

| [M-H]⁻ | 163.98454 |

| [M+NH₄]⁺ | 183.02564 |

| [M+K]⁺ | 203.95498 |

| [M]⁺ | 164.99127 |

| [M]⁻ | 164.99237 |

Data sourced from PubChemLite.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are crucial for elucidating the detailed structure of the molecule. While specific peak lists with chemical shifts (δ) and coupling constants (J) are not fully available in the public domain, the following information has been collated from various sources.

¹H NMR Spectroscopy:

| Parameter | Information | Source |

| Instrument | BRUKER AC-300 | PubChem[1] |

| Solvent | CDCl₃ | SpectraBase[3] |

| Reference | TMS | SpectraBase |

| Temperature | 297K | SpectraBase |

| Observed Signals | Consistent with structure | MedchemExpress[4] |

¹³C NMR Spectroscopy:

| Parameter | Information | Source |

| Data Availability | Spectrum available | ChemicalBook[5] |

| Source of Sample | Tokyo Kasei Kogyo Company, Ltd., Tokyo, Japan | PubChem[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Parameter | Information | Source |

| Technique | FTIR, ATR-IR | PubChem[1], SpectraBase[4][6] |

| Instrument (FTIR) | Bruker IFS 85 | PubChem[1] |

| Sample Preparation (FTIR) | KBr-Pellet | PubChem[1] |

| Data Availability | Spectrum available | ChemicalBook[5], SpectraBase[6] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on the available information and standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

-

NMR Spectrometer (e.g., Bruker AC-300 or equivalent)

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Internal Standard: Add a small drop of TMS to the solution to serve as a reference (δ = 0.00 ppm).

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85 or equivalent)

-

Potassium bromide (KBr) powder (for pellet method) or an Attenuated Total Reflectance (ATR) accessory

-

Mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Helium gas (carrier gas)

-

Appropriate solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)

-

This compound sample

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities.

-

Set the injector temperature and transfer line temperature appropriately.

-

Use helium as the carrier gas at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Mass Spectrometry Acquisition:

-

As the compound elutes from the GC column, it will enter the mass spectrometer.

-

Set the mass spectrometer to scan over a suitable m/z range (e.g., 40-300 amu).

-

Use a standard ionization technique such as Electron Ionization (EI).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C4H7NO2S2 | CID 83623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C4H7NO2S2) [pubchemlite.lcsb.uni.lu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound(13623-94-4) IR Spectrum [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Bis(methylthio)-2-nitroethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-Bis(methylthio)-2-nitroethylene. It is a valuable synthetic intermediate, notably in the synthesis of pharmaceuticals like the H₂-receptor antagonist Ranitidine. This document details its structural and physicochemical characteristics, spectroscopic data, and key chemical reactivity. Furthermore, it presents detailed experimental protocols for its synthesis and typical reactions, aiming to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as nitroketene dimethyl mercaptal, is a stable, crystalline solid that serves as a versatile building block in organic synthesis. Its chemical structure features a nitro-activated double bond and two methylthio groups, rendering it susceptible to a variety of chemical transformations. The electron-withdrawing nitro group makes the β-carbon of the ethylene backbone highly electrophilic and an excellent Michael acceptor. The methylthio groups can act as leaving groups, further enhancing its utility in the construction of complex heterocyclic systems. This guide will systematically explore the key physical and chemical attributes of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₂S₂ | [1][2] |

| Molecular Weight | 165.23 g/mol | [2] |

| CAS Number | 13623-94-4 | [2] |

| Appearance | Yellow to brown powder/solid | [2][3] |

| Melting Point | 125-127 °C | [2] |

| Boiling Point (Predicted) | 248.6 ± 35.0 °C | [2] |

| Density (Estimated) | 1.331 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| InChI | InChI=1S/C4H7NO2S2/c1-8-4(9-2)3-5(6)7/h3H,1-2H3 | [2] |

| SMILES | CSC(=C--INVALID-LINK--[O-])SC |

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques. The key spectral data are summarized below.

| Technique | Data |

| ¹H NMR (CDCl₃) | Consistent with the structure, showing signals for the methyl protons and the vinyl proton. |

| IR (KBr) | Characteristic peaks for the nitro group (NO₂) and the carbon-carbon double bond (C=C). |

| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight. |

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily owing to its electrophilic nature. It is a key intermediate in the synthesis of a variety of heterocyclic compounds and has been notably used in the industrial production of Ranitidine.[2]

Michael Addition Reactions

The electron-withdrawing nitro group strongly activates the double bond for Michael addition reactions. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the nitroethylene moiety. This reactivity is fundamental to its use in constructing more complex molecules.

Synthesis of Heterocycles

A significant application of this compound is in the synthesis of various heterocyclic systems. The reaction with dinucleophiles, such as diamines, can lead to the formation of five or six-membered rings. One or both of the methylthio groups can be displaced by the nucleophile, leading to a variety of substituted heterocyclic products. For instance, it is used in one-pot reactions to synthesize polyfunctionalized 1,4-dihydropyridine-fused-1,3-diazaheterocycles.[4]

Experimental Protocols

Synthesis of this compound

Step 1: Formation of the Dithiocarbamate Salt

This step involves the reaction of nitromethane with carbon disulfide in the presence of a strong base, such as potassium hydroxide.

Step 2: Alkylation

The resulting dithiocarbamate salt is then alkylated with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield this compound.

Caption: Synthetic workflow for this compound.

Reaction with Amines: Synthesis of N-substituted α-nitroketene N,S-acetals

This protocol describes a typical reaction of this compound with a primary amine to form an α-nitroketene N,S-aminoacetal, a key intermediate for further synthetic transformations.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Ethanol

Procedure:

-

Prepare a solution of this compound (1 equivalent) in ethanol.

-

Add the primary amine (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Caption: Experimental workflow for the reaction with a primary amine.

Safety Information

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its rich chemistry, stemming from the activated nitroalkene moiety and the presence of good leaving groups, allows for the construction of a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. This guide has provided a comprehensive overview of its physical and chemical properties, along with insights into its synthesis and reactivity, to aid researchers in its effective utilization.

References

The Core Reactivity of 1,1-Bis(methylthio)-2-nitroethylene: A Technical Guide for Synthetic Chemists

Abstract

1,1-Bis(methylthio)-2-nitroethylene is a highly versatile and reactive synthetic building block, pivotal in the construction of a diverse array of heterocyclic and carbocyclic frameworks. Its unique electronic structure, characterized by a "push-pull" alkene system, renders it susceptible to a variety of chemical transformations. The potent electron-withdrawing nitro group makes the β-carbon a strong electrophile, ideal for Michael additions, while the two methylthio groups at the α-carbon act as excellent leaving groups, facilitating substitution and annulation reactions. This technical guide provides an in-depth analysis of the core reactivity mechanisms of this compound, presents quantitative data on its properties and reactions, details key experimental protocols, and illustrates its utility in synthetic chemistry, particularly for professionals in drug discovery and development.

Introduction: Physicochemical and Spectroscopic Profile

This compound, also known as nitroketene dimethyl mercaptal, is a crystalline solid that serves as a stable and reliable reagent in organic synthesis.[1] Its utility stems from the predictable reactivity conferred by its functional groups.[2] The molecule's core structure consists of a nitro-activated double bond flanked by two sulfur-linked methyl groups.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental setups.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1-bis(methylsulfanyl)-2-nitroethene | [1] |

| CAS Number | 13623-94-4 | [3] |

| Molecular Formula | C₄H₇NO₂S₂ | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Yellow to brown solid/powder | |

| Melting Point | 124-127 °C | |

| Purity (Typical) | ≥98.5% (GC) |

Spectroscopic Data

The structural identity of this compound is routinely confirmed by spectroscopic methods. The following table outlines the key spectral features essential for its characterization.

| Spectroscopic Technique | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.5 ppm (s, 6H, 2 x -SCH₃), δ ~6.8 ppm (s, 1H, =CH-NO₂) | [2] |

| Infrared (IR) | ~1595 cm⁻¹ (C=C stretch), ~1490 cm⁻¹ & ~1310 cm⁻¹ (NO₂ asymm. & symm. stretch) | |

| ¹³C NMR (CDCl₃) | δ ~17.0 (-SCH₃), δ ~120.0 (=CH-NO₂), δ ~160.0 (C(SMe)₂) |

Core Reactivity and Mechanism of Action

The reactivity of this compound is dominated by the electronic interplay of its functional groups. The nitro group strongly polarizes the carbon-carbon double bond, making the C-2 position highly electrophilic and thus an excellent Michael acceptor.[2] Concurrently, the two methylthio groups at C-1 are effective leaving groups, readily displaced by nucleophiles. This "push-pull" nature makes the molecule an exceptionally versatile synthon for constructing complex nitrogen- and sulfur-containing heterocycles.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; michael [label="Michael Acceptor\n(Electrophilic C-2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; substitution [label="Leaving Groups\n(-SMe at C-1)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cycloaddition [label="Dienophile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products prod_michael [label="Michael Adducts", shape=box, style="filled,rounded", fillcolor="#E8F0FE", fontcolor="#202124"]; prod_subst [label="Nitroenamines / EDAMs\n(Heterocycle Precursors)", shape=box, style="filled,rounded", fillcolor="#FCE8E6", fontcolor="#202124"]; prod_cyclo [label="Cycloadducts\n(e.g., Six-membered rings)", shape=box, style="filled,rounded", fillcolor="#FEF7E0", fontcolor="#202124"];

// Edges start -> michael [label="NO₂ group\n(electron-withdrawing)"]; start -> substitution [label="Two -SMe groups"]; start -> cycloaddition [label="Activated Alkene"];

michael -> prod_michael [label="Nucleophilic\nAttack"]; substitution -> prod_subst [label="Nucleophilic\nSubstitution"]; cycloaddition -> prod_cyclo [label="[4+2] Cycloaddition"]; } dot Caption: Core reactivity pathways of this compound.

Nucleophilic Substitution: Synthesis of Nitroenediamines (EDAMs)

A primary application of this compound is its reaction with primary amines, particularly diamines, to form nitro-1,1-enediamines (EDAMs). This reaction proceeds via a sequential addition-elimination mechanism. The first amine attacks the electrophilic C-2, followed by elimination of a methanethiolate anion. A second nucleophilic attack by the amine on C-1 displaces the second methylthio group. When a diamine like ethylenediamine is used, this process occurs intramolecularly to yield a stable cyclic EDAM, which is a valuable precursor for fused heterocyclic systems.

// Nodes sub [label="1,1-Bis(methylthio)-\n2-nitroethylene", fillcolor="#F1F3F4", fontcolor="#202124"]; diamine [label="Diamine (e.g., H₂N-(CH₂)n-NH₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; int1 [label="Intermediate 1\n(Monosubstitution)", fillcolor="#FBBC05", fontcolor="#202124"]; int2 [label="Intermediate 2\n(Intramolecular Attack)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Cyclic Nitro-ene-1,1-diamine\n(EDAM)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; meSH [label="2x CH₃SH", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges sub -> int1 [label=" + Diamine\n - CH₃SH"]; diamine -> int1 [style=invis]; int1 -> int2 [label="Tautomerization &\nConformational Change"]; int2 -> product [label="Cyclization\n - CH₃SH"]; product -> meSH [style=dashed, arrowhead=none, label="Byproduct"]; } dot Caption: Mechanism for cyclic EDAM formation from diamines.

Michael Addition Reactions

As a potent Michael acceptor, the compound readily reacts with a wide range of soft nucleophiles, such as thiols and carbanions. The reaction involves the 1,4-conjugate addition of the nucleophile to the nitroalkene system. This transformation is fundamental for carbon-carbon and carbon-heteroatom bond formation.

Cycloaddition and Multi-Component Reactions

The electron-deficient nature of the double bond allows this compound to act as a dienophile in Diels-Alder [4+2] cycloaddition reactions, leading to the formation of functionalized six-membered rings. Furthermore, its multiple reactive sites make it an ideal component in multi-component reactions (MCRs), where three or more reactants combine in a single pot to generate complex molecules with high atom economy. For instance, the reaction with a diamine, an aldehyde, and malononitrile can yield complex fused dihydropyridine derivatives.

Quantitative Reaction Data

The versatility of this compound is demonstrated by its successful application in various synthetic transformations. The following table summarizes representative reactions, highlighting the conditions and yields, which underscores its efficiency as a synthetic tool.

| Reactant(s) | Product Type | Conditions | Yield | Reference(s) |

| Ethylenediamine | Cyclic nitro-ene-1,1-diamine | Reflux in Ethanol | High (not specified) | |

| o-Phenylenediamine | 2-Nitromethyleno-benzimidazole | N/A | N/A | |

| Mercaptoacetic Acid | Thiazolidinone derivative | Reflux in Benzene, 12h | 73% | [1] |

| Diamine, Arylaldehyde, Malononitrile | Fused 1,4-Dihydropyridine | Ethanol, Piperidine (10 mol%), Reflux | Good (not specified) | |

| 1,3-Cyclopentadiene | Norbornene cycloadduct | o-Xylene, 110 °C | High (up to 97%) |

Detailed Experimental Protocols

To ensure reproducibility, detailed experimental procedures are crucial. Below are representative protocols for key transformations involving this compound.

// Nodes start [label="Start: Assemble Reaction", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Charge vessel with:\n- this compound\n- Reactant(s) (e.g., diamine)\n- Solvent (e.g., Ethanol)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Add Catalyst (if required)\n(e.g., Piperidine)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Heat to specified temperature\n(e.g., Reflux) with stirring\nfor required time (e.g., 2-12h)", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; monitor [label="Monitor reaction progress\n(e.g., by TLC)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; workup [label="Work-up:\n- Cool reaction mixture\n- Concentrate solvent in vacuo", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify crude product:\n- Recrystallization or\n- Column Chromatography", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; end [label="End: Characterize Pure Product", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> catalyst; catalyst -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> end; } dot Caption: Generalized experimental workflow for synthesis.

Protocol 4.1: Synthesis of a Cyclic Nitro-ene-1,1-diamine

This protocol is adapted from general procedures for the reaction of this compound with diamines.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Addition of Reagents: Add absolute ethanol as the solvent, followed by the addition of ethylenediamine (1.05 eq) dropwise.

-

Reaction: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure cyclic product.

-

Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 4.2: Multi-Component Synthesis of a Fused Heterocycle

This protocol is based on a reported MCR for the synthesis of 1,4-dihydropyridine derivatives.

-

Reaction Setup: In a suitable round-bottom flask, suspend this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

-

Addition of Amine and Catalyst: Add the chosen 1,n-diamine (e.g., ethylenediamine, 1.0 eq) to the mixture, followed by piperidine (0.1 eq) as a basic catalyst.

-

Reaction: The mixture is heated to reflux with constant stirring for the required time until TLC analysis indicates the consumption of starting materials.

-

Work-up: After cooling to ambient temperature, the precipitate formed is collected by vacuum filtration.

-

Purification: The collected solid is washed with cold ethanol and dried under vacuum to yield the desired multi-component product. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in the biological activity of the compounds derived from it. The heterocyclic scaffolds, such as benzimidazoles, pyrimidines, and other fused systems synthesized from this precursor, are prevalent in a wide range of natural and synthetic drugs. Derivatives have shown promising tuberculostatic, antitumor, antibacterial, and antileishmanial activities, making this synthon a valuable starting point for generating novel molecular diversity in drug discovery campaigns.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its well-defined reactivity, governed by the push-pull nature of its substituted alkene core, allows for predictable and efficient construction of complex molecular architectures. Through nucleophilic substitutions, Michael additions, and cycloaddition reactions, it provides synthetic chemists with a reliable pathway to a vast library of heterocyclic compounds, many with significant potential for applications in medicinal chemistry and materials science. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this valuable synthon.

References

- 1. FI120399B - Process for the preparation of pyran-2-ones and 5,6-dihydropyran-2-ones useful for the treatment of HIV and other retroviruses - Google Patents [patents.google.com]

- 2. This compound | 13623-94-4 | Benchchem [benchchem.com]

- 3. CZ104593A3 - Imidazole and indole derivative, process for preparing thereof and pharmaceutical preparation in which said derivative is comprised - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,1-Bis(methylthio)-2-nitroethylene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-bis(methylthio)-2-nitroethylene, a pivotal intermediate in synthetic organic chemistry. The document details its historical discovery, synthesis methodologies, physicochemical properties, and spectroscopic characterization. Emphasis is placed on its role as a versatile building block in the synthesis of various heterocyclic compounds and its notable application in the development of pharmaceuticals, particularly as a key precursor to the H₂-receptor antagonist, Ranitidine. This guide consolidates quantitative data, presents detailed experimental protocols, and includes workflow diagrams to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound, also known as nitroketene dimethyl mercaptal, is a stable, crystalline solid characterized by the chemical formula C₄H₇NO₂S₂. Its structure features a nitro-activated double bond flanked by two methylthio groups, rendering it a highly versatile and reactive synthon in organic synthesis. The electron-withdrawing nature of the nitro group makes the β-carbon susceptible to nucleophilic attack, while the methylthio groups can act as leaving groups, facilitating the construction of diverse molecular frameworks. This unique reactivity profile has established this compound as a valuable precursor for a wide array of heterocyclic compounds, including those with significant pharmacological activity.

Discovery and History

The synthesis of this compound is a notable advancement in the chemistry of ketene dithioacetals. While the general methodology for preparing such compounds has been developed over time, a key method for the synthesis of this specific compound from nitromethane was reported by R. S. Sukhai and L. Brandsma in their 1979 publication in the journal Synthesis. Their work provided a straightforward and efficient route that has become a foundational method for the preparation of this important synthetic intermediate. The primary route involves the reaction of nitromethane with carbon disulfide in the presence of a base, followed by S-alkylation.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂S₂ | --INVALID-LINK-- |

| Molecular Weight | 165.23 g/mol | --INVALID-LINK-- |

| Appearance | Yellow to brown solid | MedChemExpress |

| Melting Point | 125-127 °C | ChemicalBook |

| CAS Number | 13623-94-4 | --INVALID-LINK-- |

| Purity (GC) | ≥ 99.70% | MedChemExpress |

Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.78 (s, 1H, =CH), 2.55 (s, 3H, SCH₃), 2.50 (s, 3H, SCH₃) | SpectraBase |

| ¹³C NMR | Consistent with structure | PubChem |

| IR (ATR) | Characteristic peaks for C=C, NO₂, and C-S bonds | SpectraBase |

| Mass Spectrum (GC-MS) | Molecular ion peak consistent with M=165.23 | PubChem |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound proceeds via a two-step process starting from nitromethane.

Synthesis Workflow

Stability and Storage of 1,1-Bis(methylthio)-2-nitroethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(methylthio)-2-nitroethylene is a versatile synthetic intermediate utilized in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the combination of a nitro group and two methylthio groups, make it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, reactivity, and the safety of its handling and application in research and development. This technical guide provides an in-depth overview of the stability profile and recommended storage conditions for this compound, based on available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its handling and storage.

| Property | Value |

| Molecular Formula | C₄H₇NO₂S₂ |

| Molecular Weight | 165.23 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 65-68 °C |

| Boiling Point | 150-152 °C (decomposes)[1] |

| Solubility | Soluble in organic solvents (e.g., DMF, THF); Insoluble in water[1] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, and the presence of other chemical agents. While extensive quantitative stability studies are not widely published, its reactivity in various chemical transformations provides significant insight into its stability limitations.

Thermal Stability

This compound exhibits limited thermal stability, as indicated by its decomposition at its boiling point of 150-152 °C[1]. Elevated temperatures can lead to the degradation of the compound, potentially affecting its purity and performance in subsequent reactions. It is crucial to avoid overheating during handling and reactions.

Reactivity and Decomposition Pathways

The primary mode of decomposition, particularly in the presence of nucleophiles such as amines, involves the elimination of methyl mercaptan. This reactivity is also harnessed in synthetic applications where one of the methylthio groups acts as a leaving group. For instance, the reaction of this compound with amines in refluxing ethanol leads to the substitution of a methylthio group. This highlights the compound's susceptibility to nucleophilic attack, which can be considered a degradation pathway if unintended.

Caption: Reaction of this compound with a nucleophile, a potential degradation pathway.

Sensitivity to Moisture

Recommended Storage and Handling

To maintain the quality and integrity of this compound, specific storage and handling procedures are essential. The following recommendations are compiled from various supplier and safety data sheets.

Storage Conditions

The recommended storage temperature for this compound varies among suppliers, reflecting different purity grades and intended uses. A summary of these recommendations is provided below.

| Storage Temperature | Source |

| -20°C (for 3 years as powder) | MedChemExpress[3] |

| 2-8°C | LookChem[4] |

| Room temperature | LookChem[4] |

| <25°C, protected from light | Jiangsu Xinsu New Materials Co., Ltd[1] |

For long-term storage and to ensure maximum stability, storing the compound at -20°C is advisable. For routine laboratory use, storage at 2-8°C in a tightly sealed container is a common practice. It is also recommended to protect the compound from light.

Handling Precautions

When handling this compound, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

The following workflow outlines the general procedure for handling and storing the compound to ensure its stability.

Caption: Recommended workflow for handling and storing this compound.

Conclusion

This compound is a valuable but moderately sensitive chemical intermediate. Its stability is primarily influenced by temperature and its reactivity towards nucleophiles. To ensure its long-term integrity, it should be stored at low temperatures (-20°C for extended periods or 2-8°C for regular use), protected from light and moisture, and handled with appropriate safety precautions. By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently utilize this compound in their synthetic endeavors. Further quantitative studies on its degradation kinetics under various conditions would be beneficial for a more comprehensive understanding of its stability profile.

References

A Comprehensive Technical Guide to the Safe Handling of 1,1-Bis(methylthio)-2-nitroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the safe handling, storage, and disposal of 1,1-Bis(methylthio)-2-nitroethylene (CAS No. 13623-94-4). The content herein is intended to supplement, not replace, institutional safety protocols and standard laboratory practices. All personnel handling this compound should be thoroughly trained in chemical safety and have access to the appropriate personal protective equipment.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H7NO2S2 | [3] |

| Molecular Weight | 165.23 g/mol | [1][4] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 124-128 °C | |

| Boiling Point | 248.6 ± 35.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel must be aware of its potential health effects and adhere to the prescribed safety precautions.

GHS Pictogram:

GHS Hazard Statements: [1][3][4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1][3][4][5][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Synthesis Outline

The synthesis of this compound is commonly achieved through the condensation of nitromethane with carbon disulfide in the presence of a strong base, followed by S-alkylation with a methylating agent. A general, representative protocol is described below. Note: This is an illustrative protocol and may need optimization. All work should be conducted in a well-ventilated fume hood.

Materials:

-

Nitromethane

-

Carbon disulfide

-

Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Dimethyl sulfate

-

Ice

-

Water (deionized)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of potassium hydroxide in ethanol is prepared and cooled in an ice bath.

-

A mixture of nitromethane and carbon disulfide is added dropwise to the cooled ethanolic KOH solution while maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature to form the dipotassium salt of 2-nitro-1,1-ethylenedithiol.

-

Dimethyl sulfate is then added dropwise to the reaction mixture, again ensuring the temperature is kept low to control the exothermic reaction.

-

Following the addition of dimethyl sulfate, the reaction is allowed to proceed for a specified time to ensure complete methylation.

-

The reaction mixture is then poured into ice water to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and then dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.

Safety and Handling Procedures

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines the recommended PPE for handling this compound.

References

- 1. This compound | 13623-94-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | 13623-94-4 [chemicalbook.com]

- 3. CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method - Google Patents [patents.google.com]

- 4. raybiotech.com [raybiotech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

An In-depth Technical Guide to 1,1-Bis(methylthio)-2-nitroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Bis(methylthio)-2-nitroethylene, a key synthetic intermediate in organic chemistry. The document details its chemical properties, a representative synthesis protocol, and its role in synthetic pathways, offering valuable insights for professionals in research and drug development.

Core Compound Data

This compound is a yellow, crystalline solid at room temperature.[1] It is recognized for its utility as a versatile building block in the synthesis of various heterocyclic compounds.[2]

Below is a summary of its key quantitative data:

| Property | Value | Citations |

| Molecular Formula | C₄H₇NO₂S₂ | [3][4][5] |

| Molecular Weight | 165.23 g/mol | [4][6][7] |

| IUPAC Name | 1,1-bis(methylsulfanyl)-2-nitroethene | [3][5] |

| CAS Number | 13623-94-4 | [1][6] |

| Melting Point | 124-127 °C | [1][5] |

| Appearance | Yellow Powder/Solid | [1][6] |

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following diagram illustrates the general workflow for its preparation, which involves the formation of a key intermediate salt followed by methylation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This section details a representative experimental protocol for the synthesis of this compound, adapted from general procedures for related compounds.

Objective: To synthesize this compound from nitromethane and carbon disulfide via a dipotassium salt intermediate.

Materials:

-

Nitromethane

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Ethanol

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Condenser

-

Buchner funnel and filter paper

Procedure:

Step 1: Synthesis of the Intermediate (Dipotassium salt of 2-nitro-1,1-ethenedithiol)

-

A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to maintain a low temperature.

-

Nitromethane is added dropwise to the cooled ethanolic KOH solution while stirring.

-

Following the addition of nitromethane, carbon disulfide is added slowly to the reaction mixture. The temperature should be carefully controlled during this exothermic addition.

-

After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature to allow for the formation of the dipotassium salt of 2-nitro-1,1-ethenedithiol.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the intermediate salt.

Step 2: Synthesis of this compound

-

The dried dipotassium salt from Step 1 is dissolved in water in a new round-bottom flask.

-

The solution is cooled in an ice bath.

-

Dimethyl sulfate is added dropwise to the aqueous solution of the intermediate salt. This step should be performed in a well-ventilated fume hood as dimethyl sulfate is toxic.

-

The reaction mixture is stirred for several hours, during which the product, this compound, precipitates as a solid.

-

The solid product is collected by filtration, washed thoroughly with water to remove any unreacted salts, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a yellow crystalline solid.

Role in Heterocyclic Synthesis

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. The two methylthio groups can act as leaving groups when reacted with binucleophiles, such as diamines, leading to the formation of cyclic structures. This reactivity is fundamental to its application in medicinal chemistry and drug development, where it serves as a scaffold for creating novel molecular architectures. For instance, it can react with ethylenediamine to form a cyclic nitro-ene-1,1-diamine, a core structure in various pharmacologically active molecules.

The following diagram illustrates a key logical relationship in its application.

Caption: Role in the synthesis of heterocyclic compounds.

References

- 1. CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method - Google Patents [patents.google.com]

- 2. Nitroethylene synthesis - chemicalbook [chemicalbook.com]

- 3. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104119257A - Preparation method for 1-methylamino-1-methylthio-2-nitroethylene - Google Patents [patents.google.com]

- 7. EP0285681A1 - Process for the preparation of nitroethylene derivatives - Google Patents [patents.google.com]

Methodological & Application

The Versatile Role of 1,1-Bis(methylthio)-2-nitroethylene in the Synthesis of Heterocyclic Compounds: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,1-Bis(methylthio)-2-nitroethylene is a highly versatile and reactive building block in organic synthesis, particularly in the construction of a wide array of heterocyclic scaffolds. Its unique electronic properties, featuring a nitro-activated double bond and two labile methylthio groups, make it an excellent substrate for reactions with various nucleophiles. This potent electrophile serves as a cornerstone for the synthesis of diverse nitrogen- and sulfur-containing heterocycles, many of which are of significant interest in medicinal chemistry and drug development. This document provides a detailed overview of its applications in heterocyclic synthesis, complete with experimental protocols and quantitative data for key transformations.

Application Notes

This compound is primarily utilized as a C2 synthon in cyclocondensation reactions with binucleophiles. The general reaction pathway involves a sequential Michael addition-elimination mechanism. The initial attack of a nucleophile on the β-carbon of the nitroalkene is followed by the elimination of one methylthio group. A subsequent intramolecular cyclization with the second nucleophilic center, followed by the elimination of the second methylthio group, leads to the formation of the heterocyclic ring.

This reactivity profile allows for the synthesis of a variety of heterocyclic systems, including but not limited to:

-

Benzimidazoles: Reaction with o-phenylenediamines provides a straightforward route to 2-nitromethyleno-benzimidazoles.

-

Tetrahydropyrimidines: Cyclocondensation with 1,3-diamines, such as 1,3-diaminopropane derivatives, yields nitromethylenotetrahydropyrimidines.

-

Thiazolidines and Thiazines: Reactions with amino-thiols like 2-aminoethanethiol or 3-aminopropanethiol are used to prepare 2-(nitromethylene)thiazolidines and tetrahydro-2-(nitromethylene)-2H-1,3-thiazines, respectively. These compounds are notable for their insecticidal activity.

-

Drug Intermediates: A prominent application is in the synthesis of ranitidine (Zantac), a well-known H₂ receptor antagonist. This compound is a key precursor to the core structure of the drug.

The versatility of this reagent is further expanded by its ability to participate in multi-component reactions, offering a rapid and efficient means to construct complex molecular architectures.

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using this compound as a key starting material.

Table 1: Synthesis of Benzimidazole and Tetrahydropyrimidine Derivatives

| Dinucleophile | Product | Solvent | Reaction Conditions | Yield (%) |

| o-Phenylenediamine | 2-Nitromethyleno-benzimidazole | N/A | N/A | N/A |

| 1,3-Diaminonitropropane | Nitromethylenotetrahydropyrimidine derivative | N/A | N/A | N/A |

| 1,3-Diaminonitropropanol | Nitromethylenotetrahydropyrimidine derivative | N/A | N/A | N/A |

Note: Specific reaction conditions and yields for the synthesis of these derivatives were not detailed in the available literature.

Table 2: Synthesis of a Ranitidine Intermediate

| Reactant | Product | Solvent | Reaction Conditions | Yield (%) |

| 5-[[(2-Aminoethyl)thio]methyl]-2-furanmethanol | N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamine | Ethanol | Reflux, 7 hours | 46 |

Experimental Protocols

Protocol 1: Synthesis of N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamine (Ranitidine Intermediate) [1]

Materials:

-

5-[[(2-Aminoethyl)thio]methyl]-2-furanmethanol

-

This compound

-

Ethanol

Procedure:

-

Dissolve this compound (8.25 g, 50 mmol) in ethanol (150 ml) in a reaction flask equipped with a reflux condenser and a dropping funnel.

-

Heat the solution to reflux.

-

Add a solution of 5-[[(2-Aminoethyl)thio]methyl]-2-furanmethanol (9.35 g, 50 mmol) in ethanol (30 ml) dropwise to the refluxing mixture over a period of 45 minutes under a nitrogen atmosphere.

-

Continue refluxing the reaction mixture for an additional 7 hours.

-

After cooling, the reaction mixture can be further processed. The product can be isolated to yield N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamine (46% yield).[1]

Protocol 2: General Procedure for the Synthesis of 2-Nitromethylene-benzimidazole and Nitromethylenotetrahydropyrimidines [2]

Materials:

-

This compound

-

Appropriate diamine (o-phenylenediamine, 1,3-diaminonitropropane, or 1,3-diaminonitropropanol)

-

Suitable solvent (e.g., ethanol or methanol)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add an equimolar amount of the respective diamine to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to afford the desired heterocyclic compound.

(Note: The cited source indicates the successful synthesis of these compounds but does not provide specific details on reaction times, temperatures, solvents, and yields.)[2]

Visualizations

Diagram 1: General Reaction Pathway for Heterocycle Synthesis

Caption: General reaction mechanism for the synthesis of heterocycles from this compound.

Diagram 2: Experimental Workflow for Ranitidine Intermediate Synthesis

Caption: Workflow for the synthesis of a key ranitidine intermediate.

References

Application Notes and Protocols: Reactions of 1,1-Bis(methylthio)-2-nitroethylene with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 1,1-bis(methylthio)-2-nitroethylene and primary amines, a critical transformation in synthetic organic chemistry with applications in drug discovery and development. This document details the reaction, provides experimental protocols, and summarizes quantitative data for a variety of primary amines.

Introduction

The reaction of this compound with primary amines is a versatile and efficient method for the synthesis of N-substituted-1-(methylthio)-2-nitroethenamines. This reaction proceeds via a nucleophilic substitution mechanism, where the primary amine displaces one of the methylthio groups. The resulting products are valuable intermediates in the synthesis of a wide range of heterocyclic compounds, including pharmaceuticals such as the H₂-receptor antagonist, ranitidine.[1]

Reaction Scheme

The general reaction is as follows:

Applications in Drug Development

The N-substituted-1-(methylthio)-2-nitroethenamine scaffold is a key building block in the synthesis of various biologically active molecules. A prominent example is its role in the synthesis of Ranitidine, a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] The nitroethenediamine moiety in ranitidine is crucial for its activity as a histamine H₂ receptor antagonist.

Signaling Pathway of Ranitidine

Ranitidine functions by competitively and reversibly inhibiting the binding of histamine to H₂ receptors on the basolateral membrane of gastric parietal cells.[2][3] This action blocks the downstream signaling cascade that leads to gastric acid secretion. Specifically, histamine binding to the H₂ receptor normally activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which ultimately stimulates the H⁺/K⁺-ATPase proton pump to secrete hydrogen ions into the gastric lumen. By blocking the initial histamine binding, ranitidine effectively reduces gastric acid production.[2][3]

Quantitative Data Summary

The following table summarizes the reaction of this compound with various primary amines under different conditions.

| Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methylamine | Water | 35 | 2-7 | High (not specified) | [4] |

| Methylamine | Ethanol | Reflux | Not specified | Not specified | [5] |

| Ethylamine | Not specified | Not specified | Not specified | Not specified | [6] |

| Benzylamine | Not specified | Not specified | Not specified | Not specified | [7] |

| Aniline | Ethanol | 110 (Microwave) | 1.5 | 91 | [8] |

| m-Methoxyaniline | Ethanol | 110 (Microwave) | 1.5 | 91 | [8] |

| Substituted Anilines | Toluene | 120 | 18 | 47-98 | [9] |

| 2-(3-aminopropylthio)oxazole | Not specified | Not specified | Not specified | High (not specified) | [6] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-1-(methylthio)-2-nitroethenamines using Microwave Irradiation

This protocol is adapted from a procedure for the synthesis of N-(m-methoxyphenyl)-1-(methylthio)-2-nitroethenamine.[8]

Materials:

-

This compound

-

Substituted aniline (e.g., m-methoxyaniline)

-

Ethanol

-

Glass tube for microwave synthesis

-

CEM Discovery focused microwave oven

-

Flash chromatography system

-

Hexane

-

Ethyl acetate

Procedure:

-

To a glass microwave tube, add this compound (1.0 eq), the desired substituted aniline (1.0 eq), and ethanol (to achieve a concentration of approximately 0.18 M).

-

Purge the tube with oxygen-free nitrogen for 10 minutes and then seal it.

-

Place the sealed tube in the microwave reactor and irradiate for 90 minutes at 110 °C with a power of 70 W.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash chromatography using a hexane:ethyl acetate gradient as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified N-aryl-1-(methylthio)-2-nitroethenamine.

Protocol 2: Synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine

This protocol is based on a patented industrial synthesis.[4]

Materials:

-